molecular formula C18H25FN2O3S B5179080 N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No.: B5179080
M. Wt: 368.5 g/mol
InChI Key: GGPZJNOWHTXRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the orexin receptor type 1 (OX1R), which is involved in the regulation of sleep-wake cycles, appetite, and energy metabolism.

Scientific Research Applications

N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been studied for its potential therapeutic applications in various conditions, including sleep disorders, obesity, and addiction. In preclinical studies, this compound has been shown to reduce food intake and promote weight loss in animal models. It has also been found to improve sleep quality and increase total sleep time in rats. Additionally, this compound has been studied for its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

Mechanism of Action

N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide acts as a selective antagonist of the this compound, which is involved in the regulation of wakefulness and arousal. By blocking the this compound, this compound is able to promote sleep and reduce wakefulness. Additionally, the this compound is involved in the regulation of appetite and energy metabolism, which may explain the potential weight loss effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. In rats, this compound has been shown to increase slow-wave sleep, which is important for restorative functions such as memory consolidation and physical recovery. It has also been found to decrease rapid eye movement (REM) sleep, which is associated with dreaming and cognitive processing. Additionally, this compound has been found to reduce food intake and promote weight loss in animal models, which may be due to its effects on the this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments is its selectivity for the this compound, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. Additionally, the potential therapeutic applications of this compound in sleep disorders, obesity, and addiction make it an attractive candidate for further research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the potential therapeutic applications of this compound in sleep disorders, obesity, and addiction. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, the mechanism of action of this compound and its effects on other biological pathways should be further explored. Finally, the development of more soluble forms of this compound may improve its utility in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with cyclopentylmagnesium bromide, followed by the reduction of the resulting nitro compound with iron powder in the presence of acetic acid. The resulting amine is then treated with 4-methyl-1-piperidinylsulfonyl chloride to obtain the final product.

Properties

IUPAC Name

N-cyclopentyl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c1-13-8-10-21(11-9-13)25(23,24)17-12-14(6-7-16(17)19)18(22)20-15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPZJNOWHTXRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.